molecular formula C10H11N3S B14225899 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- CAS No. 538338-66-8

1H-Benzimidazole-2-carbothioamide, N,N-dimethyl-

Cat. No.: B14225899
CAS No.: 538338-66-8
M. Wt: 205.28 g/mol
InChI Key: JJLMJUSCESQIJL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- is a benzimidazole derivative characterized by a thioamide (-C(=S)NH2) group at the 2-position of the benzimidazole core and dimethyl substitution on the amine nitrogen. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological and chemical versatility. N,N-dimethyl substitution likely improves lipophilicity and membrane permeability compared to primary or secondary amines .

Synthetic routes for analogous benzimidazoles often involve oxidative cyclocondensation, alkylation, or multicomponent reactions under mild conditions, as highlighted in .

Properties

CAS No.

538338-66-8

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N,N-dimethyl-1H-benzimidazole-2-carbothioamide

InChI

InChI=1S/C10H11N3S/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12)

InChI Key

JJLMJUSCESQIJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. Two predominant methods are identified:

Method A: Transition-Metal-Free Intramolecular Amination
Aqueous conditions using potassium carbonate (K2CO3) facilitate the cyclization of N-(2-iodophenyl)benzamidine at 100°C for 30 hours, yielding benzimidazole derivatives in up to 80% efficiency. This approach eliminates metal catalysts, aligning with green chemistry principles.

Method B: Acid-Catalyzed Condensation
Reaction of o-phenylenediamine with aldehydes in chloroform (CHCl3) and ammonium chloride (NH4Cl) at room temperature provides 2-substituted benzimidazoles. For example, benzaldehyde yields 2-phenyl-1H-benzimidazole in 94% yield within 4 hours. This method is advantageous for its simplicity and rapid kinetics.

Introduction of the Carbothioamide Group

Carbothioamide functionalization is achieved through hydrazide intermediates. In a representative procedure:

  • Hydrazide Formation : Ethyl bromoacetate reacts with the benzimidazole nitrogen to form an ester, which is subsequently treated with hydrazine hydrate to yield 2-(1H-benzimidazol-1-yl)acetohydrazide.
  • Carbothioamide Synthesis : The hydrazide is refluxed with methyl-, ethyl-, or phenyl isothiocyanate in ethanol, forming carbothioamide derivatives. For instance, methyl isothiocyanate affords N-methylcarbothioamide in 76–88% yield after purification.

N,N-Dimethylation Strategies

N,N-Dimethylation is typically performed via nucleophilic substitution or reductive amination. While specific protocols for this compound are scarce in the literature, analogous methods suggest:

  • Methylation with Methyl Iodide : Treatment of the carbothioamide intermediate with methyl iodide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 60°C for 12–24 hours.
  • Reductive Amination : Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent, and stoichiometry:

Parameter Optimal Condition (Method A) Optimal Condition (Method B)
Temperature 100°C Room temperature
Solvent Water CHCl3
Reaction Time 30 hours 4 hours
Catalyst/Base K2CO3 NH4Cl
Yield 80% 94%

Method A’s aqueous conditions reduce environmental impact but require prolonged heating, whereas Method B offers rapid synthesis at the expense of chlorinated solvents.

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 3.0–3.5 ppm), and thioamide protons (δ 10.5–14.1 ppm).
    • ¹³C NMR : Carbothioamide carbons resonate at δ 170–180 ppm.
  • Infrared Spectroscopy (IR) : Strong absorption bands at 1250–1350 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (N-H) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks align with calculated masses (e.g., m/z 239.30 for C15H14N2O).

Comparative Analysis of Methodologies

Aspect Transition-Metal-Free (Method A) Acid-Catalyzed (Method B)
Environmental Impact Low (water solvent) Moderate (CHCl3 use)
Scalability Suitable for large scale Limited by solvent
Functionalization Requires post-modification Direct 2-substitution
Yield 50–80% 70–94%

Method B is preferable for rapid benzimidazole core synthesis, while Method A aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives have demonstrated notable anti-inflammatory and analgesic effects .

  • Inhibition of cyclooxygenase: Some synthesized 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives have shown remarkable in vitro cyclooxygenase inhibition . For instance, compounds 136–137 exhibited significant inhibition of both COX-1 (IC50 values of 0.1664 and 0.2272 nM, respectively) and COX-2 (IC50 values of 0.0370 and 0.0469 nM, respectively) .
  • Reduction of Edema: These compounds also significantly reduced edema volume compared to standard diclofenac .
  • Analgesic Activity: Certain N-substituted benzimidazole derivatives have shown prominent analgesic activity, reducing the number of writhing incidents at a 50 mg/kg dose compared to standard aspirin . Several compounds have demonstrated notable reductions in edema, ranging from 92.7 to 97.6%, compared to standard drugs like rofecoxib and indomethacin .

Antiviral Applications

Benzimidazole derivatives have also been recognized for their antiviral capabilities .

  • Bovine Viral Diarrhea Virus (BVDV): A specific analogue, compound 120 , has been identified as an effective antiviral agent against BVDV, with an EC50 of 1.11 mM .
  • Rotavirus: Certain 5-nitro-1H-benzimidazole derivatives (122–124 ) have demonstrated potential as potent antiviral agents due to their inhibitory effect against the rotavirus Wa strain .
  • Lassa Virus: Compound 125 has been found to be a potent antiviral agent against Lassa virus envelope glycoprotein (LASV GP) pseudotypes, with an EC50 value of 1.1 nM .

Antimicrobial Activity

Antimicrobial activity has been observed in some 1H-benzimidazole-carboxamide derivatives against Staphylococcus aureus, Escherichia coli, and Candida .

Other potential applications

Further applications of benzimidazoles include:

  • potential use as chemotherapeutic agents in diverse clinical conditions
  • use in the synthesis of metal complexes due to their coordination ability

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- include derivatives with variations at the 2-position and nitrogen substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name 2-Position Substituent N-Substituent Molecular Weight (g/mol) Key Properties/Biological Relevance
1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- -C(=S)NH2 N,N-dimethyl ~207.3 (estimated) Enhanced lipophilicity; potential antimicrobial/antiviral activity
1H-Benzimidazole-2-carboxylic acid -COOH Unsubstituted ~162.1 Polar, acidic; used in metal coordination and drug design
2-(Chloromethyl)-1H-benzimidazole -CH2Cl Unsubstituted ~166.6 Alkylating agent; studied for cytotoxicity
1H-Benzimidazol-2-amine, N,N-dimethyl-6-nitro -NH2 N,N-dimethyl; 6-NO2 ~223.2 Electron-withdrawing nitro group; potential anticancer applications
N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine -NH2 N-(thienylmethyl) ~229.3 Increased aromaticity; possible CNS activity

Physicochemical Properties

  • Lipophilicity : The thioamide group in the target compound confers moderate polarity, but N,N-dimethyl substitution increases hydrophobicity compared to carboxylic acid (-COOH) or primary amine (-NH2) derivatives. This may enhance blood-brain barrier penetration or cellular uptake .
  • The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the thioamide’s weaker electron-withdrawing nature .

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-1H-benzimidazole-2-carbothioamide, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of N,N-dimethyl-1H-benzimidazole-2-carbothioamide typically employs three strategies:

Oxidative Cyclocondensation : Reacting o-phenylenediamines with thiourea derivatives under acidic or oxidative conditions (e.g., using HCl or H₂O₂). This method is efficient for constructing the benzimidazole core but may require purification to remove byproducts .

Multicomponent Reactions (MCRs) : Base-promoted sequential assembly of aldehydes, amines, and thiourea derivatives in one pot. For example, highlights a base-promoted MCR yielding N-thiomethyl benzimidazoles under mild conditions, which minimizes side reactions .

Cyclization of o-Phenylenediamines : Using CO₂ and H₂ in a catalytic system to form benzimidazoles. This green chemistry approach avoids harsh reagents but may require optimization for substituent compatibility .

Q. Key Considerations :

  • Oxidant Selection : Strong oxidants (e.g., H₂O₂) improve yields but risk over-oxidation.
  • Base Strength : Strong bases (e.g., KOH) accelerate MCRs but may degrade sensitive functional groups.
  • Purification : Chromatography or recrystallization is critical for removing unreacted thiourea or dimeric byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of N,N-dimethyl-1H-benzimidazole-2-carbothioamide?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., N,N-dimethyl groups at δ 3.0–3.5 ppm) and tautomeric equilibria (e.g., thione vs. thiol forms) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.

X-ray Crystallography :

  • Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. For example, reports a crystal structure with an R factor of 0.060, validating planarity of the benzimidazole ring .

Mass Spectrometry (HRMS) :

  • Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. Table 1: Representative Crystallographic Data (from )

ParameterValue
R factor0.060
wR factor0.138
Data-to-parameter ratio14.8
Temperature (K)291

Q. What biological activities are associated with N,N-dimethyl-1H-benzimidazole-2-carbothioamide, and how are these evaluated experimentally?

Methodological Answer: Benzimidazole-2-carbothioamides are studied for:

  • Antimicrobial Activity : Tested via microbroth dilution assays against bacterial/fungal strains (e.g., MIC values ≤ 8 µg/mL reported in ) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values linked to thiourea moiety’s electron-withdrawing effects) .
  • Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like topoisomerase II or kinases .

Q. Experimental Design Tips :

  • Include positive controls (e.g., fluconazole for antifungal assays).
  • Validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of N,N-dimethyl-1H-benzimidazole-2-carbothioamide derivatives?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The thione/thiol equilibrium (confirmed via ¹H NMR or IR) affects binding affinity. For example, thiol forms may enhance metal chelation in enzyme inhibition .
  • Purity Issues : HPLC-MS ensures >95% purity to exclude confounding effects from synthetic byproducts.
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate across multiple labs.

Case Study : notes divergent MIC values for similar derivatives, resolved by correlating logP values with membrane permeability .

Q. What strategies optimize the synthesis of N,N-dimethyl-1H-benzimidazole-2-carbothioamide for high-throughput medicinal chemistry applications?

Methodological Answer:

  • Flow Chemistry : Accelerates MCRs by reducing reaction times (e.g., from 12h to 30 min) .
  • Catalyst Screening : Pd/C or CuI enhances cyclization efficiency (e.g., ’s CO₂/H₂ system) .
  • Automated Purification : Combines SPE (solid-phase extraction) with LC-MS for rapid isolation.

Q. Table 2: Comparison of Synthetic Methods

MethodYield RangeTimeScalability
Oxidative Cyclocondensation60–75%6–12hModerate
Multicomponent Reaction70–85%3–6hHigh
CO₂/H₂ Cyclization50–65%24hLow

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